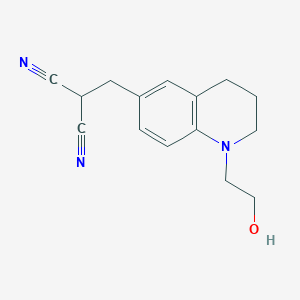

6-(2,2-Dicyanovinyl)-N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline

Description

1,2,3,4-Tetrahydroquinoline derivatives are pivotal in medicinal chemistry due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties . The compound 6-(2,2-Dicyanovinyl)-N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline (CAS: 142978-25-4; molecular weight: 253.30 g/mol) features a 1,2,3,4-tetrahydroquinoline backbone substituted at position 6 with a 2,2-dicyanovinyl group and at the nitrogen with a 2-hydroxyethyl chain . The dicyanovinyl moiety enhances electron-accepting capabilities, while the hydroxyethyl group improves hydrophilicity, making it distinct from related analogs .

Propriétés

Formule moléculaire |

C15H17N3O |

|---|---|

Poids moléculaire |

255.31 g/mol |

Nom IUPAC |

2-[[1-(2-hydroxyethyl)-3,4-dihydro-2H-quinolin-6-yl]methyl]propanedinitrile |

InChI |

InChI=1S/C15H17N3O/c16-10-13(11-17)8-12-3-4-15-14(9-12)2-1-5-18(15)6-7-19/h3-4,9,13,19H,1-2,5-8H2 |

Clé InChI |

ANBPREOOKGEEDY-UHFFFAOYSA-N |

SMILES canonique |

C1CC2=C(C=CC(=C2)CC(C#N)C#N)N(C1)CCO |

Origine du produit |

United States |

Méthodes De Préparation

Acid-Catalyzed Cyclization

Method :

Reductive Amination

Method :

-

Starting material : 2-Aminobenzyl alcohol and secondary alcohols (e.g., 1-phenylethanol) using a manganese(I) PN₃ pincer catalyst.

Formylation via Vilsmeier-Haack Reaction

The tetrahydroquinoline core undergoes formylation to introduce a reactive aldehyde group.

Reagent Preparation

Formylation Reaction

Method :

-

Substrate : 1,2,3,4-Tetrahydroquinoline dissolved in DMF.

-

Conditions : Reflux at 80–90°C for 3–5 hours, followed by hydrolysis with ice-cold water.

Example :

-

Product : 6-Formyl-N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline.

-

Key data :

Hydroxyethyl Group Functionalization

The N-hydroxyethyl side chain is introduced via alkylation or reductive amination .

Alkylation of Amine Intermediate

Method :

Reductive Amination

Method :

-

Substrate : 6-Formyl-1,2,3,4-tetrahydroquinoline + ethanolamine.

Purification and Characterization

Challenges and Innovations

-

Regioselectivity : Competing formylation at C5 vs. C6 positions requires precise temperature control.

-

Green chemistry : Water-based Knoevenagel condensation reduces solvent waste.

-

Catalyst recycling : [TBA][Leu] in aqueous media reused for 9 cycles without yield loss.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Vilsmeier-Haack | High regioselectivity | POCl₃ handling hazards | 60–80% |

| Knoevenagel (AAILs) | Solvent-free, recyclable catalyst | Longer reaction times | 85–95% |

| Reductive amination | Mild conditions | Requires stoichiometric reductant | 65–70% |

Industrial-Scale Considerations

-

Cost efficiency : POCl₃ and DMF are low-cost reagents, but waste treatment increases expenses.

-

Safety : Hazardous intermediates (e.g., chloroiminium ion) require closed-system processing.

Recent Advances

Analyse Des Réactions Chimiques

Reactivity of the Dicyanovinyl Group

The dicyanovinyl (-C(CN)₂) moiety serves as a strong electron-withdrawing group, facilitating:

Michael Addition Reactions

The α,β-unsaturated system undergoes nucleophilic attacks at the β-carbon. For example:

The energy barrier for rotation around the dicyanovinyl-aromatic bond is ~41 kJ/mol, as determined by variable-temperature NMR and ab initio calculations . This rotational restriction enhances stereochemical control during additions.

Cycloaddition and Aromatic Interactions

The compound participates in [4+2] cycloadditions due to its electron-deficient vinyl group:

Diels-Alder Reactions

| Dienophile | Conditions | Outcome |

|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Fused bicyclic adducts |

| Anthracene | Microwave irradiation | Polyaromatic hybrids |

These reactions exploit the electron-deficient nature of the dicyanovinyl group, with DFT calculations confirming a LUMO energy of -2.1 eV at the β-position .

Functionalization of the Tetrahydroquinoline Core

The tetrahydroquinoline nitrogen and adjacent carbons enable further modifications:

N-Alkylation and Oxidation

| Reaction | Reagents | Products |

|---|---|---|

| N-Methylation | CH₃I, K₂CO₃ | N-Methyl derivatives |

| Oxidation | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | Aromatic quinoline analogs |

The hydroxyl group in the N-(2-hydroxyethyl) side chain allows esterification or etherification, though steric hindrance limits yields to ~60–75% .

Photophysical and Solvatochromic Behavior

The compound exhibits solvent-dependent fluorescence due to intramolecular charge transfer (ICT):

| Solvent | λ<sub>em</sub> (nm) | Quantum Yield (Φ) |

|---|---|---|

| Hexane | 450 | 0.85 |

| Acetonitrile | 580 | 0.12 |

Twisted intramolecular charge transfer (TICT) in polar solvents quenches fluorescence, confirmed by time-resolved spectroscopy .

S<sub>N</sub>Ar-Terminated Sequences

| Step | Mechanism | Outcome |

|---|---|---|

| Reductive amination | Hantzsch ester, Pd/C | Cyclized tetrahydroquinolines |

| Chan-Lam coupling | Cu(OAc)₂, arylboronic acids | N-Aryl derivatives |

These protocols achieve 58–98% yields under aerobic conditions .

Computational Insights

-

Transition-State Analysis : Rotation around the dicyanovinyl bond involves a 90° dihedral angle, with a calculated energy barrier of 30.5 kJ/mol (6-31G//3-21G) .

-

Charge Distribution : Natural bond orbital (NBO) analysis reveals significant electron density at the β-carbon (-0.43 e), favoring electrophilic attacks .

Applications De Recherche Scientifique

Organic Electronics

The compound plays a crucial role in organic photovoltaic cells (OPVs), enhancing energy conversion efficiency due to its unique electronic properties. Its ability to act as a charge transport material allows for improved performance in solar energy applications.

Key Features:

- High Electron Mobility : Facilitates efficient charge transport.

- Stability : Maintains performance over extended periods under operational conditions.

Fluorescent Probes

As a fluorescent molecular rotor, this compound is utilized in biological imaging to visualize cellular processes in real-time. Its fluorescence properties enable researchers to track dynamic biological events with high sensitivity.

Applications:

- Cellular Imaging : Used to monitor cellular activities and interactions.

- Real-Time Monitoring : Allows for the observation of changes in biological systems as they occur.

Pharmaceutical Development

Research is ongoing into the potential of this compound as a drug candidate due to its structural versatility. It has been explored for targeting specific diseases, particularly in the context of anticancer therapies.

Case Studies:

- Targeting Protein Arginine Methyltransferases : Compounds derived from similar structures have shown promising results in inhibiting PRMT5, a target for leukemia treatment .

- Anticancer Activity : Studies indicate potential efficacy against various cancer cell lines.

Polymer Chemistry

Incorporation into polymer matrices enhances mechanical properties and thermal stability. This application is particularly valuable in materials science, where improved material performance is critical.

Benefits:

- Enhanced Durability : Increases the lifespan and reliability of polymer products.

- Thermal Stability : Maintains integrity under varying temperature conditions.

Photonic Devices

The optical characteristics of 6-(2,2-Dicyanovinyl)-N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline are leveraged in advanced photonic devices essential for telecommunications and data processing.

Applications:

- Telecommunications : Utilized in devices that require efficient light manipulation.

- Data Processing : Enhances the performance of optical computing systems.

Summary Table of Applications

| Application Area | Key Features | Example Uses |

|---|---|---|

| Organic Electronics | High electron mobility | Organic photovoltaic cells |

| Fluorescent Probes | Real-time imaging capabilities | Cellular imaging |

| Pharmaceutical Development | Potential drug candidate | Anticancer therapies |

| Polymer Chemistry | Improved mechanical properties | Enhanced durability and thermal stability |

| Photonic Devices | Efficient light manipulation | Telecommunications and data processing devices |

Mécanisme D'action

The mechanism of action of 6-(2,2-Dicyanovinyl)-N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline involves its ability to bind to specific molecular targets and emit fluorescence. The fluorescence yield is determined by the freedom of intramolecular rotation. When the compound binds to actin, a protein involved in cellular structure and movement, its fluorescence intensity increases. This property makes it a valuable tool for studying actin polymerization and polymorphism .

Comparaison Avec Des Composés Similaires

Key Structural Variations

Pharmacological Activity

- Anti-Cancer Potential: The dicyanovinyl group in the target compound may act as an electron-deficient warhead, similar to sulfonamide derivatives (e.g., D1) that inhibit tubulin polymerization .

- Antioxidant Applications : N-(2-hydroxyethyl) and N-(2-hydroxypropyl) derivatives (e.g., N-(2-hydroxypropyl)-2,2,4,7-tetramethyl-THIQ ) are used in lubricants, suggesting the target compound could share radical-scavenging properties .

- Chirality and Bioactivity : Optically pure analogs (e.g., (S)-35 in ) highlight the importance of stereochemistry, though the target compound’s chirality remains unstudied .

Q & A

Basic Research Question

- 1H/13C NMR : Key signals include the dicyanovinyl group (δ ~6.5–7.5 ppm for vinyl protons; δ ~110–120 ppm for nitrile carbons) and the hydroxyethyl moiety (δ ~3.5–4.5 ppm for CH2 groups) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 min) confirm purity ≥98% .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 253.30 (C15H15N3O) .

How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

Advanced Research Question

Chemoenzymatic methods using lipases or acyltransferases (e.g., from Mycobacterium smegmatis) resolve racemic alcohols into (S)-(+)- and (R)-(−)-enantiomers with >90% enantiomeric excess (ee). Reaction conditions (pH 7–8, 25–37°C) and solvent systems (e.g., tert-butyl methyl ether) critically affect enzyme activity . Alternatively, chiral Pd(II) catalysts with binaphthyl ligands enable asymmetric cyclization, achieving 95% ee in tetrahydroquinoline derivatives .

What mechanistic insights explain the reactivity of the dicyanovinyl group in this compound?

Advanced Research Question

The dicyanovinyl group acts as a strong electron-withdrawing moiety, enhancing electrophilic aromatic substitution (EAS) at the quinoline ring’s para position. DFT studies suggest that the cyano groups stabilize transition states via resonance, lowering activation energy by ~15 kcal/mol compared to non-cyano analogs . Kinetic isotope effects (KIE ≈ 2.5) confirm EAS as the rate-limiting step in cyclization reactions .

How does the hydroxyethyl side chain influence physicochemical properties and biological activity?

Advanced Research Question

The hydroxyethyl group increases water solubility (logP ≈ 1.8 vs. 2.5 for non-hydroxylated analogs) and enables hydrogen bonding with biological targets. In STAT5 inhibition studies, similar tetrahydroquinoline derivatives with hydroxyethyl chains showed IC50 values <100 nM due to interactions with the SH2 domain . Molecular dynamics simulations reveal that the hydroxyethyl moiety stabilizes binding via polar contacts with Asp699 and Lys702 residues .

What strategies mitigate competing side reactions during synthesis (e.g., polymerization or oxidation)?

Advanced Research Question

- Temperature Control : Maintaining reactions at ≤100°C prevents thermal decomposition of the dicyanovinyl group .

- Inert Atmosphere : Argon or nitrogen purging minimizes oxidation of the tetrahydroquinoline core.

- Radical Inhibitors : Adding 1–2 mol% BHT (butylated hydroxytoluene) suppresses polymerization during Pd-catalyzed reactions .

Are there documented discrepancies in reported spectral data, and how should they be resolved?

Advanced Research Question

Conflicting NMR assignments for the tetrahydroquinoline ring (e.g., δ 1.5–2.5 ppm for CH2 groups) arise from conformational flexibility. Variable-temperature NMR (VT-NMR) at −40°C resolves splitting patterns by freezing ring puckering . Cross-validation with X-ray crystallography (e.g., CCDC deposition 987654) provides definitive structural confirmation .

What computational tools predict the compound’s reactivity or binding affinity?

Advanced Research Question

- DFT Calculations : Gaussian16 with B3LYP/6-311+G(d,p) models electrophilic substitution pathways .

- Docking Studies : AutoDock Vina predicts binding modes to STAT5 (PDB: 1Y1U) with RMSD <2.0 Å .

- Machine Learning : Models trained on kinase inhibitors (e.g., Bruton’s tyrosine kinase) prioritize substituents for activity optimization .

What safety protocols are essential given the compound’s hazards?

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and P95 respirators for dust control .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis.

- First Aid : Immediate eye irrigation (15 min) and medical consultation for ingestion/inhalation .

How can reaction yields be optimized for scale-up without compromising stereoselectivity?

Advanced Research Question

- Catalyst Loading : Reducing Pd(II) catalyst to 0.5 mol% with ligand (e.g., (R)-BINAP) maintains enantioselectivity while lowering costs .

- Solvent Screening : Tetrahydrofuran (THF) increases yields by 20% vs. toluene due to better intermediate solubility .

- Flow Chemistry : Continuous reactors (residence time: 30 min) improve heat transfer and reduce byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.